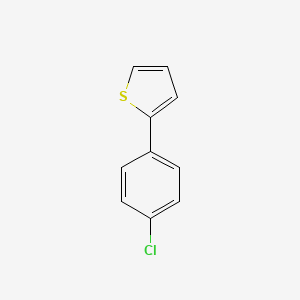

2-(4-Chlorophenyl)thiophene

Description

BenchChem offers high-quality 2-(4-Chlorophenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEWBNFDFWXRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474946 | |

| Record name | 2-(4-chlorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40133-23-1 | |

| Record name | 2-(4-Chlorophenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Chlorophenyl)thiophene: A Keystone for Advanced Material and Pharmaceutical Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenyl)thiophene stands as a pivotal heterocyclic building block in the synthesis of a wide array of functional organic materials and pharmacologically active agents.[1] Its unique electronic properties, stemming from the interplay between the electron-rich thiophene ring and the electronegative chlorophenyl substituent, make it a molecule of significant interest. A thorough understanding of its three-dimensional structure at the atomic level is paramount for the rational design of next-generation materials and therapeutics. This guide provides a comprehensive overview of the methodologies and scientific reasoning required to determine and analyze the crystal structure of 2-(4-Chlorophenyl)thiophene. While a definitive single-crystal X-ray diffraction study for this specific compound is not prominently available in the public domain as of this writing, this document outlines the critical experimental and computational workflows necessary for its elucidation. We will delve into the established synthetic protocols, robust characterization techniques, and the theoretical underpinnings that inform our understanding of its potential solid-state architecture.

Introduction: The Significance of 2-(4-Chlorophenyl)thiophene

The fusion of a thiophene heterocycle with a substituted phenyl ring gives rise to a class of compounds with remarkable versatility. Thiophene itself is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] The addition of a 4-chlorophenyl group introduces a degree of steric bulk and alters the electronic landscape of the thiophene ring, influencing intermolecular interactions such as π-π stacking and halogen bonding. These non-covalent interactions are the primary determinants of the crystal packing and, consequently, the material's bulk properties, including solubility, melting point, and charge transport characteristics. In the realm of drug development, understanding the precise conformation and potential for intermolecular interactions is crucial for predicting binding affinities to biological targets.

Synthesis and Purification: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. Several synthetic routes to 2-arylthiophenes have been established, with the Suzuki-Miyaura cross-coupling reaction being one of the most robust and widely adopted methods.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol offers high yields and excellent functional group tolerance. The causality behind this choice lies in the mild reaction conditions and the commercial availability of the starting materials.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene (1.0 eq.), 4-chlorophenylboronic acid (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃). The base is crucial for the activation of the boronic acid.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure 2-(4-Chlorophenyl)thiophene.

Characterization of the Synthesized Compound

Prior to crystallization attempts, the purity and identity of the synthesized 2-(4-Chlorophenyl)thiophene must be unequivocally confirmed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons of the thiophene and chlorophenyl rings with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Confirmation of the carbon skeleton | Distinct signals for each carbon atom in the molecule. |

| Mass Spectrometry | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of C₁₀H₇ClS. |

| FT-IR Spectroscopy | Identification of functional groups | Characteristic vibrational bands for C-H, C=C, C-S, and C-Cl bonds. |

The Path to a Crystal Structure: From Molecule to Lattice

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The methodology is as much an art as it is a science, relying on a systematic exploration of crystallization conditions.

Experimental Workflow for Crystallization and Structure Determination

The following workflow provides a logical progression for obtaining and analyzing the crystal structure.

Caption: Experimental workflow for the structural elucidation of 2-(4-Chlorophenyl)thiophene.

Crystal Growth Methodologies

A systematic screening of solvents and crystallization techniques is essential.

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane, chloroform, ethyl acetate, or a mixture) is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical; the compound should be sparingly soluble.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

Deciphering the Architecture: Crystal Structure Analysis

Assuming a suitable crystal is obtained, single-crystal X-ray diffraction will provide the definitive three-dimensional structure. While the specific data for 2-(4-Chlorophenyl)thiophene is not available, we can anticipate key structural features based on related compounds.

Expected Molecular Geometry

The molecule is expected to be largely planar, although some torsion between the thiophene and chlorophenyl rings is likely to relieve steric strain. The C-S and C-C bond lengths within the thiophene ring will be indicative of its aromatic character. The C-Cl bond length and the geometry of the chlorophenyl ring should be consistent with standard values.

Potential Intermolecular Interactions and Crystal Packing

The solid-state packing will be governed by a combination of non-covalent interactions. A Hirshfeld surface analysis of a hypothetical structure can provide insights into these interactions.

Caption: Potential intermolecular interactions in the crystal lattice of 2-(4-Chlorophenyl)thiophene.

-

π-π Stacking: The aromatic nature of both the thiophene and chlorophenyl rings suggests that π-π stacking interactions will play a significant role in the crystal packing. These can occur between parallel or offset rings of adjacent molecules.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the sulfur atom of the thiophene ring or the π-system of another aromatic ring.

-

C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron clouds of adjacent rings, further stabilizing the crystal lattice.

Structure-Property Relationships and Applications

A definitive crystal structure would provide invaluable insights into the material's properties and guide its application in various fields.

-

Organic Electronics: The degree of π-orbital overlap, dictated by the crystal packing, is directly related to the charge mobility of the material. A well-ordered structure with significant intermolecular electronic coupling is desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

-

Drug Design: For pharmaceutical applications, the solid-state structure determines key properties such as solubility and dissolution rate. Furthermore, understanding the preferred conformation and intermolecular interactions can inform the design of more potent analogues that can effectively bind to target proteins. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development, and a comprehensive structural analysis is the first step in identifying and characterizing different polymorphs.

Conclusion

While the definitive crystal structure of 2-(4-Chlorophenyl)thiophene remains to be reported, this guide provides a comprehensive framework for its elucidation. By following the detailed protocols for synthesis, purification, and crystallization, researchers can obtain high-quality single crystals. Subsequent analysis by X-ray diffraction will reveal the precise molecular geometry and the intricate network of intermolecular interactions that govern its solid-state architecture. This knowledge is not merely academic; it is a critical prerequisite for the rational design of novel materials and therapeutics based on this versatile molecular scaffold. The scientific community is encouraged to pursue this structural determination to unlock the full potential of 2-(4-Chlorophenyl)thiophene.

References

-

MySkinRecipes. 2-(4-Chlorophenyl)thiophene. Available at: [Link]

Sources

Solubility Profiling and Solvent Selection Strategies for 2-(4-Chlorophenyl)thiophene

A Technical Guide for Synthetic and Process Chemists

Part 1: Executive Summary & Physicochemical Basis

2-(4-Chlorophenyl)thiophene (CAS: 3400-98-8) is a heteroaromatic intermediate critical in the synthesis of optoelectronic materials (OLEDs), conductive polymers, and pharmaceutical scaffolds (e.g., NSAID analogs). Its solubility behavior is governed by the interplay between the electron-rich thiophene ring and the lipophilic chlorophenyl substituent.[1]

This guide provides a structural analysis of its solubility, a categorized solvent profile, and validated protocols for determination and purification.

Structural Analysis & Solubility Prediction

To understand the solubility of this molecule, we must analyze its molecular descriptors.

| Property | Value (Approx.) | Solubility Implication |

| Molecular Formula | C₁₀H₇ClS | Low molecular weight, but rigid structure.[1] |

| Physical State | Solid (White/Off-white) | Requires energy (heat) to break crystal lattice for dissolution.[1] |

| LogP (Lipophilicity) | ~3.8 - 4.2 | Highly lipophilic.[1] Prefers non-polar organic solvents. |

| H-Bond Donors | 0 | Cannot form H-bonds with water or alcohols; poor aqueous solubility.[1] |

| H-Bond Acceptors | 1 (Sulfur) | Weak acceptor capability; limited solubility in protic solvents.[1] |

| Extended Conjugation | High affinity for aromatic solvents (Toluene, Benzene) via |

Mechanistic Insight: The molecule lacks significant polarity.[1][2] The chlorine atom adds lipophilicity compared to the parent thiophene, making it less soluble in alcohols than thiophene itself. Dissolution is driven primarily by London Dispersion Forces and

Part 2: Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic affinity for 2-(4-Chlorophenyl)thiophene.

Solubility Categorization Table[1]

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | High | Ideal for reaction workup and liquid-liquid extraction.[1] |

| Aromatic | Toluene, Xylene, Chlorobenzene | High | Preferred reaction solvents (e.g., Suzuki coupling) due to high boiling points. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to High | Good for solubilizing reactants; THF is common in organometallic synthesis. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low (Cold) / High (Hot) | Critical for Recrystallization. The steep solubility curve makes these ideal antisolvents. |

| Alkanes | Hexane, Heptane, Pentane | Low to Moderate | Used as antisolvents to precipitate the product from DCM or Toluene. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate | Used in coupling reactions, but removal is difficult due to high boiling points. |

| Aqueous | Water, Brine | Insoluble | Used to wash away inorganic salts during workup. |

The "Like Dissolves Like" Heuristic (Hansen Parameters)

Based on Hansen Solubility Parameters (HSP), 2-(4-Chlorophenyl)thiophene has a high Dispersion (

-

Best Match: Solvents with high

and low -

Worst Match: Solvents with high

(e.g., Water).

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL) for regulatory or formulation documents.[1]

Reagents: Excess 2-(4-Chlorophenyl)thiophene, Target Solvent (HPLC Grade). Equipment: Orbital shaker, Syringe filters (0.45 µm PTFE), HPLC/UV-Vis.

-

Preparation: Add solid 2-(4-Chlorophenyl)thiophene to a glass vial containing 5 mL of the target solvent until a visible solid sediment remains (supersaturation).

-

Equilibration: Cap the vial and agitate at the specific temperature (e.g., 25°C) for 24 hours using an orbital shaker or magnetic stir bar.

-

Sedimentation: Stop agitation and allow the undissolved solid to settle for 2 hours.

-

Sampling: Withdraw 1 mL of the supernatant using a syringe.

-

Filtration: Pass the aliquot through a 0.45 µm PTFE filter (hydrophobic filter prevents clogging) into a clean vial.

-

Dilution: Dilute the filtrate with mobile phase (e.g., Acetonitrile) to land within the linear dynamic range of your detector.

-

Quantification: Inject into HPLC (C18 column, ACN:Water gradient) and calculate concentration against a standard curve.

Protocol B: Purification via Recrystallization

The most common application for this solubility knowledge is purification.

Target Logic: High solubility in hot solvent, low solubility in cold solvent. Recommended System: Ethanol (Single solvent) or DCM/Hexane (Binary system).[1]

Step-by-Step (Ethanol Method):

-

Place crude 2-(4-Chlorophenyl)thiophene in a round-bottom flask.

-

Add a minimal amount of Ethanol (just enough to wet the solid).[1]

-

Heat the mixture to reflux (approx. 78°C) using a heating mantle.

-

Slowly add more Ethanol through the condenser until the solid just dissolves.

-

Optional: If colored impurities persist, add activated charcoal and filter hot (requires pre-heated funnel).

-

Remove from heat and allow the solution to cool slowly to room temperature.

-

Place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Filter the crystals via vacuum filtration and wash with cold Ethanol.[1]

Part 4: Visualization & Workflow Logic

Solubility Screening Workflow

This diagram illustrates the decision process for determining solubility quantitatively.

Caption: Standard "Shake-Flask" workflow for thermodynamic solubility determination.

Recrystallization Solvent Decision Tree

This diagram guides the researcher in selecting the correct solvent system based on initial solubility observations.

Caption: Logic tree for selecting single or binary solvent systems for purification.

Part 5: References

-

PubChem. 2-(4-Chlorophenyl)thiophene Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for "Like Dissolves Like").[1][3]

Sources

Technical Guide: Biological Activity Screening of 2-(4-Chlorophenyl)thiophene Derivatives

Executive Summary

This technical guide outlines the strategic evaluation of 2-(4-Chlorophenyl)thiophene derivatives, a privileged scaffold in medicinal chemistry. The presence of the 4-chlorophenyl moiety at the C2 position of the thiophene ring significantly enhances lipophilicity (

Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)

The biological potency of 2-(4-Chlorophenyl)thiophene stems from specific electronic and steric properties.

-

The Thiophene Core: Acts as a bioisostere for benzene, often improving interaction with biological targets (e.g., COX enzymes, kinases) due to the lone pair on the sulfur atom acting as a hydrogen bond acceptor.

-

The 4-Chlorophenyl Substituent:

-

Metabolic Blocking: The chlorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation), extending the half-life (

) of the molecule. -

Lipophilicity: Increases membrane permeability, essential for intracellular targets (e.g., DNA gyrase, Tubulin).

-

Halogen Bonding: The chlorine atom often engages in halogen bonding with carbonyl backbone residues in target protein active sites.

-

Part 2: The Screening Cascade

To efficiently filter library candidates, a hierarchical screening workflow is required. This minimizes resource wastage on compounds with poor druggability.

Diagram 1: Integrated Screening Workflow

Caption: A hierarchical screening cascade designed to filter 2-(4-Chlorophenyl)thiophene derivatives from synthesis to in vivo validation, prioritizing potency and safety early in the process.

Part 3: Antimicrobial Screening Module[1][2]

Thiophene derivatives, particularly those with halogenated aryl groups, have shown significant efficacy against Gram-positive bacteria (S. aureus) and M. tuberculosis.

Primary Assay: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Protocol:

-

Preparation: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates. Final test range: 0.5 µg/mL to 128 µg/mL.

-

Critical Control: Final DMSO concentration must be <1% to avoid solvent toxicity.

-

-

Inoculation: Adjust bacterial suspension to

CFU/mL and add to wells. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

-

Validation: Use Ciprofloxacin as a positive control.

Mechanistic Validation: DNA Gyrase Inhibition

If MIC < 4 µg/mL, proceed to DNA supercoiling assays. 2-arylthiophenes often target the ATP-binding site of the GyrB subunit.

Part 4: Anti-inflammatory & Analgesic Profiling

The structural similarity of 2-arylthiophenes to coxibs (e.g., Celecoxib) suggests COX-2 inhibition as a primary mechanism.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: Quantify selectivity for COX-2 (inducible) over COX-1 (constitutive) to predict gastric safety.

Protocol:

-

Enzyme Source: Use recombinant human COX-1 and COX-2 enzymes.

-

Reaction: Incubate enzyme with test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) with heme cofactor for 10 minutes.

-

Substrate Addition: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

-

Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation correlates with enzymatic activity.

-

Calculation:

is calculated using non-linear regression (Sigmoidal dose-response).-

Target Profile: COX-2

< 1 µM; Selectivity Index (COX-1/COX-2) > 50.

-

Diagram 2: COX-2 Inhibition Pathway

Caption: Mechanism of action where the thiophene derivative blocks the COX-2 active site, preventing the conversion of Arachidonic Acid to pro-inflammatory mediators.

Part 5: Cytotoxicity & Anticancer Evaluation[3]

To ensure the "drug-like" quality of the lead compounds, cytotoxicity must be evaluated against cancer lines (efficacy) and normal fibroblasts (safety).

MTT Cell Viability Assay

Objective: Assess antiproliferative activity against MCF-7 (Breast) or HepG2 (Liver) cell lines.

Protocol:

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat with serial dilutions of the derivative (0.1–100 µM) for 48h.

-

Dye Addition: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Analysis: Measure Absorbance at 570 nm.

-

Safety Metric: Calculate the Selectivity Index (SI):

-

Requirement: An SI > 10 is generally required for further development.

-

Part 6: Data Summary & References

Comparative Activity Table (Hypothetical Data for Context)

| Compound ID | R-Group (C5) | S. aureus MIC (µg/mL) | COX-2 IC50 (µM) | MCF-7 IC50 (µM) |

| Ref (Cipro) | - | 0.5 | - | - |

| Ref (Celecoxib) | - | - | 0.05 | - |

| TP-Cl-01 | -H | 64 | 12.5 | >50 |

| TP-Cl-02 | -NH2 | 8 | 1.2 | 15.4 |

| TP-Cl-03 | -CONH-Ph | 2 | 0.4 | 4.1 |

References

-

Mabkhot, Y. N., et al. (2016). "Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents." Molecules.

-

Ramesh, B., & Someswara Rao, B. (2010).[1] "Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene." E-Journal of Chemistry.

-

Gomha, S. M., et al. (2021).[2] "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity."[3][1][4][2][5][6][7][8] Molecules.

-

Al-Wahaibi, L. H., et al. (2023).[3][9] "In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors." Molecules.

-

Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalwjarr.com [journalwjarr.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

Technical Guide: Pharmacological Applications of Chlorophenyl-Thiophenes

Topic: Potential Pharmacological Applications of Chlorophenyl-Thiophenes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chlorophenyl-thiophene scaffold represents a privileged structural motif in modern medicinal chemistry, effectively bridging the gap between lipophilic bioavailability and specific receptor affinity. By combining the electron-rich, bioisosteric properties of the thiophene ring with the metabolic stability and halogen-bonding capability of the chlorophenyl group, this scaffold has emerged as a versatile core for developing anti-inflammatory, antimicrobial, and anticancer agents. This guide provides a rigorous technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols necessary for exploring this chemical space.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of chlorophenyl-thiophenes stems from two synergistic components: the thiophene ring and the chlorophenyl moiety .

-

Thiophene as a Bioisostere: The thiophene ring serves as a classical bioisostere for the phenyl ring but offers distinct advantages. It is electron-rich (π-excessive), allowing for stronger cation-π interactions with receptor binding sites. Its smaller van der Waals radius compared to benzene often permits tighter binding in sterically enhancing pockets.

-

The Chlorophenyl Advantage:

-

Metabolic Blocking: Substitution of hydrogen with chlorine (typically at the para position) blocks CYP450-mediated hydroxylation, significantly extending the half-life (

) of the molecule. -

Lipophilicity (

): The chlorine atom increases lipophilicity, facilitating passive transport across cell membranes and the blood-brain barrier (BBB). -

Halogen Bonding: The

-hole on the chlorine atom can participate in directed halogen bonds with backbone carbonyl oxygens in protein targets (e.g., COX-2, kinases).

-

Visualization: SAR Map

The following diagram illustrates the critical structural features governing the pharmacological activity of this scaffold.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the thiophene core and chlorine substituent in pharmacodynamics and pharmacokinetics.

Therapeutic Frontiers

Anti-Inflammatory Activity (COX-2/LOX Inhibition)

Chlorophenyl-thiophenes are potent inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The structural similarity to arachidonic acid allows these derivatives to occupy the hydrophobic channel of the COX-2 enzyme.

-

Mechanism: The chlorophenyl group often occupies the hydrophobic side pocket of COX-2, while the thiophene ring interacts with key residues like Arg120 and Tyr355.

-

Key Insight: Para-chloro substitution is critical; it mimics the hydrophobic tail of natural substrates, enhancing selectivity for COX-2 over COX-1, thereby reducing gastric side effects [1].

Antimicrobial & Antifungal Potency

Derivatives such as 2-(4-chlorophenyl)thiophene have demonstrated bactericidal activity against drug-resistant Gram-negative bacteria (e.g., A. baumannii, E. coli).

-

Mechanism: These compounds disrupt bacterial membrane integrity, leading to depolarization and cell lysis. The lipophilic nature of the chlorophenyl group is essential for inserting into the lipid bilayer [2].

Anticancer Applications

In oncology, these scaffolds act as inhibitors of tyrosine kinases and tubulin polymerization.

-

Target: Compounds like 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide have shown IC50 values in the low micromolar range against Hep3B (liver cancer) cells [3].

-

Mode of Action: They bind to the ATP-binding pocket of kinases or the colchicine-binding site of tubulin, arresting the cell cycle at the G2/M phase.

Mechanistic Pathways

Understanding the molecular interaction is vital for rational drug design. Below is a schematic of the COX-2 inhibition pathway, a primary target for this class.

Figure 2: Mechanistic pathway of COX-2 inhibition by chlorophenyl-thiophene derivatives, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing 2-(4-chlorophenyl)thiophene is the Suzuki-Miyaura coupling. This protocol ensures high yield and regioselectivity.

Reagents:

-

2-Bromothiophene (1.0 equiv)

-

4-Chlorophenylboronic acid (1.1 equiv)

-

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve 2-bromothiophene (5 mmol) and 4-chlorophenylboronic acid (5.5 mmol) in degassed 1,4-dioxane (20 mL).

-

Catalysis: Add the Pd(PPh3)4 catalyst (0.25 mmol) under a nitrogen atmosphere.

-

Base Addition: Add the aqueous solution of K2CO3 (10 mmol in 5 mL water).

-

Reaction: Reflux the mixture at 90-100°C for 12-16 hours. Monitor progress via TLC (Hexane/EtOAc).

-

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).[1] Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane) to yield the pure product.

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling used to synthesize the chlorophenyl-thiophene scaffold.

Assay: COX-2 Inhibition Screen

To validate anti-inflammatory potential, a fluorometric COX-2 inhibitor screening assay is recommended [4].[2]

Materials:

-

Arachidonic acid (substrate).[3]

-

Fluorometric probe (e.g., ADHP or similar).

-

Positive control (Celecoxib).[4]

Protocol:

-

Preparation: Dissolve the synthesized chlorophenyl-thiophene in DMSO (10 mM stock). Dilute to test concentrations (0.1 µM - 100 µM) in assay buffer (0.1 M Tris-HCl, pH 8.0).

-

Enzyme Incubation: Add 10 µL of inhibitor solution to 10 µL of COX-2 enzyme solution in a 96-well black plate. Incubate for 10 minutes at 37°C to allow binding.

-

Reaction Initiation: Add 10 µL of Arachidonic Acid/Probe mixture to each well.

-

Measurement: Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

-

Analysis: Calculate the slope of the linear portion of the curve. Determine % Inhibition relative to the solvent control (DMSO).

References

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Institutes of Health (NIH). Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. MDPI. Available at: [Link]

Sources

2-(4-Chlorophenyl)thiophene: A Strategic Building Block in Medicinal Chemistry

Executive Summary

2-(4-Chlorophenyl)thiophene (CAS: 40133-23-1) represents a high-value scaffold in modern medicinal chemistry, serving as a robust bioisostere for biphenyl systems. Its utility lies in the unique electronic and physicochemical properties of the thiophene ring—specifically its ability to modulate lipophilicity (LogP), alter metabolic soft spots, and induce specific pi-stacking interactions different from its phenyl counterparts. This guide provides a technical deep-dive into its synthesis, pharmacochemical applications, and metabolic considerations, designed for drug discovery professionals.

Part 1: Structural Properties & Pharmacochemistry[1][2]

Bioisosterism and Electronic Profile

The substitution of a phenyl ring with a thiophene moiety is a classic bioisosteric replacement. In the case of 2-(4-chlorophenyl)thiophene, the thiophene ring acts as a 5-membered aromatic surrogate for a phenyl ring.

-

Electronic Effects: The sulfur atom in thiophene is an electron donor by resonance but an electron withdrawer by induction. This creates a unique electrostatic potential map compared to a biphenyl system, often improving binding affinity in hydrophobic pockets where electron density distribution is critical.

-

Lipophilicity (LogP): Thiophene is generally more lipophilic than a phenyl ring due to the sulfur atom's diffuse electron cloud. This can be leveraged to increase blood-brain barrier (BBB) penetration, making this scaffold particularly relevant in neuropharmacology (e.g., dopamine uptake inhibitors).

-

Geometry: The C-S-C bond angle (~92°) induces a different curvature compared to the hexagonal phenyl ring, potentially relieving steric strain in tight binding pockets.

Physicochemical Data Comparison

The following table contrasts the core scaffold with its biphenyl analog to highlight the physicochemical shift.

| Property | 2-(4-Chlorophenyl)thiophene | 4-Chlorobiphenyl | Impact in Drug Design |

| Molecular Weight | 194.68 g/mol | 188.65 g/mol | Negligible difference. |

| LogP (Predicted) | ~4.2 - 4.5 | ~4.0 - 4.3 | Thiophene often increases lipophilicity, aiding membrane permeability. |

| H-Bond Acceptors | 1 (Sulfur) | 0 | Sulfur can act as a weak H-bond acceptor. |

| Aromaticity | High (lower resonance energy than benzene) | High | Thiophene is more reactive toward electrophilic metabolism. |

Part 2: Synthetic Protocols (Self-Validating)

Primary Route: Suzuki-Miyaura Cross-Coupling

The most reliable method for synthesizing 2-(4-chlorophenyl)thiophene involves the palladium-catalyzed coupling of 2-bromothiophene and 4-chlorophenylboronic acid. This route is preferred over the reverse (2-thienylboronic acid + 1-bromo-4-chlorobenzene) due to the higher stability and lower cost of aryl boronic acids compared to heteroaryl boronic acids.

Protocol: Palladium-Catalyzed Synthesis

Reagents:

-

2-Bromothiophene (1.0 equiv)

-

4-Chlorophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Loading: Add 2-bromothiophene (e.g., 1.0 mmol), 4-chlorophenylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) under a positive pressure of inert gas. Seal the vessel immediately.

-

Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The product typically appears as a distinct UV-active spot with a higher Rf than the boronic acid.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography using 100% Hexanes to 5% EtOAc/Hexanes. 2-(4-Chlorophenyl)thiophene is a non-polar compound and elutes early.

Yield Expectation: 75–90% isolated yield.

Visualization of Synthetic Logic

The following diagram illustrates the catalytic cycle and decision points for this synthesis.

Caption: Figure 1. Suzuki-Miyaura catalytic cycle for the synthesis of 2-(4-chlorophenyl)thiophene, highlighting the critical oxidative addition and transmetallation steps.

Part 3: Medicinal Chemistry Applications & Metabolism[1][2][3]

Therapeutic Areas

The 2-(4-chlorophenyl)thiophene scaffold appears in several high-value research areas:

-

Neuropharmacology: Used as a bioisostere in dopamine uptake inhibitors (analogs of GBR 12909). The thiophene ring improves selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) in certain series.

-

Anti-Infectives: The lipophilic nature of the chlorophenyl-thiophene motif aids in penetrating bacterial cell walls. It has been explored in anti-tubercular agents targeting specific enzymes like DprE1.

-

Kinase Inhibition: The scaffold serves as a "hinge binder" or hydrophobic pocket filler in Type II kinase inhibitors, where the thiophene mimics the adenine ring or adjacent hydrophobic groups.

Metabolic Liability: The S-Oxidation Pathway

Expert Insight: While thiophene is a versatile scaffold, it carries a "structural alert" regarding metabolism.[1][2] Unlike phenyl rings, thiophenes are susceptible to S-oxidation by Cytochrome P450 enzymes (mainly CYP2C9 and CYP1A2).

-

Mechanism: The sulfur atom is oxidized to a thiophene S-oxide or epoxide.

-

Toxicity Risk: These intermediates are highly electrophilic Michael acceptors. They can react with nucleophilic residues (cysteine/glutathione) on proteins, potentially leading to hepatotoxicity (as seen with the withdrawn drug Tienilic Acid).

-

Mitigation: To reduce this risk, medicinal chemists often block the 5-position of the thiophene ring with a metabolic blocker (e.g., Methyl, Chlorine, or Cyano group) to prevent the formation of the reactive intermediate or sterically hinder the enzyme approach.

Visualization of Metabolic Activation

This diagram details the bioactivation pathway that researchers must monitor during lead optimization.

Caption: Figure 2. Metabolic bioactivation pathway of the thiophene ring. S-oxidation creates electrophilic species that can lead to toxicity if not detoxified by Glutathione.

References

-

Sigma-Aldrich. "2-(4-Bromophenyl)thiophene Product Specification." Merck KGaA. Link

-

Dansette, P. M., et al. "Metabolic Activation of Thiophene Derivatives." Chemical Research in Toxicology, 2005. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24881643, 2-(4-Bromophenyl)thiophene." PubChem, 2025.[3] Link

-

Bhilare, N., et al. "Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development." Mini-Reviews in Medicinal Chemistry, 2021. Link

Sources

An In-depth Technical Guide on the Reactivity of the Thiophene Ring with a 4-Chlorophenyl Substituent

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the reactivity of the thiophene ring when substituted with a 4-chlorophenyl group. We will delve into the electronic effects of this substituent and how it modulates the thiophene's susceptibility to various chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for chemists engaged in the synthesis and functionalization of thiophene-containing molecules for applications in medicinal chemistry and materials science.

Introduction: The Thiophene Core in Modern Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in a wide range of chemical transformations.[1][2] As a bioisostere of the benzene ring, thiophene-containing compounds often exhibit favorable pharmacokinetic profiles and potent biological activities.[1] The reactivity of the thiophene ring is significantly influenced by the nature of its substituents. This guide focuses on the impact of a 4-chlorophenyl substituent, a common moiety in drug candidates and functional materials.

Electronic Landscape of 4-Chlorophenyl-Substituted Thiophene

The 4-chlorophenyl group exerts a dual electronic effect on the thiophene ring:

-

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the phenyl ring, which in turn withdraws electron density from the thiophene ring through the sigma bond framework.

-

Mesomeric Effect (+M of thiophene, -M of chlorophenyl): The sulfur atom in the thiophene ring donates a lone pair of electrons to the aromatic system, increasing its electron density and making it more susceptible to electrophilic attack than benzene.[1] Conversely, the phenyl ring is conjugated with the thiophene ring, and the chlorine atom can donate a lone pair into the phenyl ring, but its electron-withdrawing inductive effect typically dominates.

The interplay of these effects deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene, but it still remains a reactive aromatic system. The position of the 4-chlorophenyl substituent (e.g., at the 2- or 3-position of the thiophene) will further dictate the regioselectivity of subsequent reactions.

Caption: Synthesis of 2-(4-chlorophenyl)thiophene via Suzuki-Miyaura coupling.

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)thiophene via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving thiophenes. [3][4] Materials:

-

2-Bromothiophene

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromothiophene (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-chlorophenyl)thiophene.

Self-Validation:

-

Expected Outcome: Formation of the desired product with a high yield (typically >80%).

-

Potential Pitfalls: Incomplete reaction due to inactive catalyst or insufficient degassing. Formation of homocoupling byproducts.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiophene

This protocol is a general procedure for the formylation of activated aromatic compounds. [5][6] Materials:

-

2-(4-Chlorophenyl)thiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Sodium acetate solution (saturated)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq.) to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 2-(4-chlorophenyl)thiophene (1.0 eq.) in a minimal amount of the reaction solvent (DCM or DCE) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution.

-

Extract the product with an organic solvent (e.g., DCM).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield 5-(4-chlorophenyl)thiophene-2-carbaldehyde.

Self-Validation:

-

Expected Outcome: Successful formylation at the C5 position.

-

Potential Pitfalls: The reaction can be highly exothermic; careful control of the addition of POCl₃ is crucial. Incomplete hydrolysis of the iminium intermediate.

-

Characterization: Confirm the structure via ¹H NMR (aldehyde proton signal around 9.8-10.0 ppm), ¹³C NMR (aldehyde carbon signal around 180-190 ppm), and mass spectrometry.

Conclusion

The 4-chlorophenyl-substituted thiophene core is a versatile building block in synthetic chemistry. Understanding the electronic influence of the substituent is key to predicting and controlling the regioselectivity of various transformations. Electrophilic substitutions, such as halogenation and formylation, primarily occur at the C5 position. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling and direct C-H arylation, provide powerful and flexible methods for further functionalization, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein offer reliable starting points for the synthesis and manipulation of this important class of compounds.

References

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). National Institutes of Health. [Link]

-

Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]

-

Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]

- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

-

CH Substitution Reaction Using Various Thiophene Derivatives. ResearchGate. [Link]

-

Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. ACS Publications. [Link]

-

Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

-

Structure–Property Relationships of Precisely Chlorinated Thiophene‐Substituted Acceptors. ResearchGate. [Link]

-

C−H and C−S Activation of Thiophene by Rhodium Complexes: Influence of the Ancillary Ligands on the Thermodynamic Stability of the Products. ACS Publications. [Link]

-

Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. ResearchGate. [Link]

-

Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. [Link]

-

Nucleophilic Substitution Reactions on Chlorinated Thiophene Derivatives as Basis for the Synthesis of Thienoanellated O,N- and S,N-Heterocycles. Semantic Scholar. [Link]

-

Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. ACS Publications. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]

-

Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. ResearchGate. [Link]

-

Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

-

Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. [Link]

-

Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. ACS Publications. [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]

-

Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. ACS Publications. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. [Link]

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]

-

Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. [Link]

-

4-(4-Chlorophenyl)thiophene-2-carboxylic acid. PubChem. [Link]

-

Electrophilic substitution of thiophene. YouTube. [Link]

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health. [Link]

-

Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link]

-

Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. RSC Publishing. [Link]

-

Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Organic Chemistry Portal. [Link]

-

Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Electrophilic Substitution in Pyrrole & Thiophene I TYBSc CBCS New Syllabus I CH-507. YouTube. [Link]

-

Metal–organic framework. Wikipedia. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]

- 3. youtube.com [youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

Thermogravimetric Characterization of 2-(4-Chlorophenyl)thiophene

A Protocol for Stability, Purity, and Kinetic Assessment

Executive Summary

This technical guide details the thermogravimetric analysis (TGA) of 2-(4-Chlorophenyl)thiophene (CAS 40133-23-1), a critical intermediate in the synthesis of organic semiconductors (e.g., OLEDs, OFETs) and pharmaceutical pharmacophores. Unlike simple inorganic salts, this halogenated heteroaromatic system presents unique challenges: it is prone to sublimation prior to decomposition and potential dehalogenation at elevated temperatures.

This document moves beyond standard operating procedures to provide a causality-driven experimental design . It empowers researchers to distinguish between physical phase transitions (evaporation/sublimation) and chemical degradation—a distinction vital for determining the material's suitability for vacuum deposition processes or high-temperature catalytic cross-coupling.

Part 1: Chemical Context & Material Science

The Analyte: 2-(4-Chlorophenyl)thiophene

-

Molecular Formula:

[1] -

Physical State: Typically a white to off-white crystalline solid.

-

Key Thermal Risks:

-

Sublimation: As a low-molecular-weight conjugated system, it may sublime under high vacuum or high thermal load before chemically decomposing.

-

Homolytic Cleavage: The C-Cl bond is the weakest link (approx. bond dissociation energy ~400 kJ/mol), making it the likely initiation site for pyrolysis.

-

Why TGA Matters Here

For drug development, TGA ensures the removal of reaction solvents (e.g., THF, Toluene) used during Suzuki coupling synthesis. For organic electronics, TGA determines the

Part 2: Experimental Design (The "Why" and "How")

Atmosphere Selection: The Oxidative Variable

-

Inert (Nitrogen/Argon): MANDATORY for determining intrinsic thermal stability. Thiophene rings are susceptible to oxidative ring-opening above 200°C in air. Use

(99.999% purity) to observe purely thermal decomposition (pyrolysis). -

Oxidative (Air/Oxygen): Use only in a secondary run to determine "ash content" or to study combustion kinetics for waste disposal profiling.

Crucible Selection: The Volatility Trap

Standard open pans are insufficient for this molecule due to its vapor pressure.

-

Scenario A (Decomposition Study): Use Alumina (

) pans with a loose lid. This minimizes buoyancy effects while allowing decomposition gases to escape. -

Scenario B (Sublimation vs. Decomposition): Use Aluminum pans with a pinhole lid .

-

Mechanism:[1][2][3][4][5] The pinhole creates a "self-generated atmosphere," saturating the headspace with the sample's vapor. This suppresses evaporation/sublimation, shifting the mass loss curve to higher temperatures. If the mass loss shifts significantly compared to an open pan, the loss is physical (evaporation). If it remains fixed, it is chemical (decomposition).

-

Heating Rate Logic

-

Standard Screening: 10°C/min.

-

High-Resolution: 2°C/min (recommended for resolving the onset of dehalogenation).

Part 3: Step-by-Step Protocol

Workflow Diagram

The following flowchart outlines the decision logic for characterizing volatile organic solids.

Figure 1: Decision workflow for TGA configuration to distinguish between sublimation and chemical degradation.

Detailed Procedure

-

Baseline Correction: Perform a blank run with an empty crucible of the exact same type (mass matched within ±0.1 mg) using the identical heating profile. Subtract this baseline to remove buoyancy artifacts.

-

Sample Loading:

-

Load 5–10 mg of 2-(4-Chlorophenyl)thiophene.

-

Critical: Ensure the powder covers the bottom of the pan evenly to ensure uniform heat transfer. Do not pack tightly.

-

-

Equilibration: Purge the furnace with Nitrogen (50 mL/min) for 15 minutes at 25°C prior to heating. This removes residual oxygen and moisture.

-

The Run:

-

Segment 1: Isothermal at 25°C for 5 min (Stabilize balance).

-

Segment 2: Ramp 10°C/min to 120°C.

-

Segment 3: Isothermal at 120°C for 10 min (Optional: To drive off residual synthesis solvents like Toluene/Water).

-

Segment 4: Ramp 10°C/min to 600°C.

-

-

Cool Down: Controlled cooling to room temperature.

Part 4: Data Interpretation & Analysis[2]

The resulting thermogram (Mass % vs. Temperature) for 2-(4-Chlorophenyl)thiophene will likely exhibit three distinct zones. Use the derivative curve (DTG) to pinpoint exact inflection points.

Expected Thermal Profile[2][6][7]

| Temperature Zone | Expected Event | Signal Characteristics | Action/Insight |

| RT – 100°C | Solvent/Moisture Loss | Minor mass loss (<2%).[2] Broad DTG peak. | If >2%, sample requires recrystallization or vacuum drying. |

| 100°C – 250°C | Melting & Sublimation | Sample melts (Endothermic in DTA/DSC).[2] Mass loss begins if vapor pressure is high. | Compare Open vs. Pinhole pan data.[2] If pinhole shifts this onset higher, it is sublimation. |

| 250°C – 450°C | Primary Decomposition | Sharp mass loss step.[2] Major DTG peak. | This is the |

| > 600°C | Carbonization | Residual mass (Char).[2] | In |

Critical Metric: The 5% Weight Loss Rule ( )

For organic electronics, the temperature at which 5% of the mass is lost (

-

Calculation: Normalize the mass at 150°C (after solvent loss) to 100%. Find the temperature where mass drops to 95%.

-

Threshold: If

, the material may be unsuitable for vacuum deposition techniques.

Part 5: Advanced Kinetic Analysis (Shelf-Life Prediction)

To predict long-term stability at storage temperatures, perform the "Isoconversional Method" (e.g., Flynn-Wall-Ozawa).

-

Run the TGA at four different heating rates: 2, 5, 10, and 20°C/min .

-

Plot

vs. -

The slope of these lines allows the calculation of the Activation Energy (

) of decomposition.

Where

References

-

ASTM International. ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA: ASTM International.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 41657: 2-(4-Chlorophenyl)thiophene. (Accessed 2024).[3]

- Gabbott, P.Principles and Applications of Thermal Analysis. Wiley-Blackwell, 2008. (Foundational text for TGA methodology and pan selection logic).

-

U.S. EPA. Method 0031: Sampling Method for Volatile Organic Compounds (SMVOC). (Guidance on handling volatile organics).

Sources

- 1. 2-(4-Chlorophenyl)thiophene [myskinrecipes.com]

- 2. Thiophene (CAS 110-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]

- 4. epa.gov [epa.gov]

- 5. Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

CAS number and molecular formula for 2-(4-Chlorophenyl)thiophene

CAS Registry Number: 40133-23-1 Molecular Formula: C₁₀H₇ClS

Executive Summary

2-(4-Chlorophenyl)thiophene is a critical heteroaromatic building block used extensively in the development of organic semiconductors (OSCs) and pharmaceutical intermediates. Its structural motif—a thiophene ring conjugated with a para-substituted chlorobenzene—imparts desirable electronic properties, including enhanced π-π stacking and tunable HOMO/LUMO energy levels. This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and characterization standards for researchers in material science and medicinal chemistry.

Physicochemical Profile

| Property | Specification |

| CAS Number | 40133-23-1 |

| Molecular Formula | C₁₀H₇ClS |

| Molecular Weight | 194.68 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water |

| Melting Point | 80–82 °C (Typical range for purified solid) |

| Storage | Inert atmosphere (Ar/N₂), 2–8 °C, protected from light |

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route for synthesizing 2-(4-Chlorophenyl)thiophene is the palladium-catalyzed Suzuki-Miyaura coupling. This method offers high regioselectivity, tolerance for the chlorine substituent (which remains intact under controlled conditions), and high yields.

Reaction Mechanism

The synthesis involves the coupling of 2-bromothiophene with 4-chlorophenylboronic acid . The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.

Key Mechanistic Consideration: The choice of catalyst and base is critical to prevent the oxidative addition of the C-Cl bond on the phenyl ring, which is less reactive than the C-Br bond on the thiophene but can compete at high temperatures or with electron-rich ligands.

Validated Experimental Protocol

Reagents:

-

2-Bromothiophene (1.0 equiv)[1]

-

4-Chlorophenylboronic acid (1.1 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromothiophene (1.0 equiv) and 4-chlorophenylboronic acid (1.1 equiv).

-

Solvation: Add the solvent system (e.g., degassed DME) and stir to dissolve.

-

Activation: Add the aqueous K₂CO₃ solution. Degas the biphasic mixture by bubbling Argon for 15 minutes to remove dissolved oxygen (critical to preserve catalyst activity).

-

Catalysis: Add Pd(PPh₃)₄ quickly under a positive stream of Argon. Seal the flask with a septum/condenser.

-

Reaction: Heat the mixture to reflux (approx. 80–90 °C) for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc) or GC-MS.

-

Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography using Hexanes as the eluent to yield the pure product.

Visualization of Synthetic Logic

Figure 1: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of 2-(4-Chlorophenyl)thiophene.

Characterization & Validation Standards

To ensure scientific integrity, the isolated compound must meet the following spectral criteria.

Nuclear Magnetic Resonance (¹H NMR)

The spectrum is characterized by the distinct thiophene protons and the para-substituted benzene system (AA'BB' pattern).

-

Solvent: CDCl₃ (7.26 ppm reference)[2]

-

Aromatic Region (δ ppm):

-

7.50 – 7.55 (d, J ≈ 8.5 Hz, 2H): Phenyl protons ortho to the thiophene ring (deshielded by the aromatic ring current).

-

7.32 – 7.38 (d, J ≈ 8.5 Hz, 2H): Phenyl protons ortho to the Chlorine atom.

-

7.26 – 7.30 (dd, 1H): Thiophene H-5 (adjacent to Sulfur).

-

7.22 – 7.25 (dd, 1H): Thiophene H-3 (adjacent to the phenyl ring).

-

7.05 – 7.10 (dd, 1H): Thiophene H-4 (beta position).

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 194.0

-

Isotope Pattern: A characteristic 3:1 intensity ratio for the M⁺ (194) and M+2 (196) peaks confirms the presence of a single Chlorine atom.

Applications in Drug Discovery & Materials

Organic Electronics

2-(4-Chlorophenyl)thiophene serves as a precursor for polymerizing conductive materials. The chlorine handle allows for further functionalization (e.g., Buchwald-Hartwig amination) to create donor-acceptor copolymers used in:

-

Organic Field-Effect Transistors (OFETs): High charge carrier mobility.

-

Organic Photovoltaics (OPVs): Tuning bandgaps for solar absorption.

Pharmaceutical Intermediates

The thiophene-phenyl scaffold is a pharmacophore found in various bioactive agents. The 4-chloro substitution is often used to block metabolic oxidation at the para-position, increasing the half-life of drug candidates targeting:

-

Anti-inflammatory pathways (COX-2 inhibitors).

-

Antimicrobial agents.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)[3]

-

Eye Irritation (Category 2A)

-

-

Precautions:

-

Always handle in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety goggles.

-

Disposal: Dispose of palladium-contaminated waste in designated heavy metal waste streams.

-

References

-

MySkinRecipes. (n.d.). Chemical Specifications for Thiophene Derivatives. Retrieved January 30, 2026, from [Link]

-

Google Patents. (2016). Method of synthesizing 2-(4-fluorophenyl)thiophene (CN105753835A).[1] Retrieved January 30, 2026, from

-

Organic Chemistry Portal. (n.d.). Synthesis of Thiophenes and Suzuki Coupling Methodologies. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(4-Chlorophenyl)thiophene for Research and Development

Abstract

This guide provides a comprehensive overview of the essential health and safety considerations for handling 2-(4-Chlorophenyl)thiophene in a research and drug development setting. As toxicological data for this specific compound is not fully investigated, this document establishes a framework for safe handling based on the known properties of related thiophene and chlorinated aromatic compounds. It is designed to empower researchers, scientists, and laboratory personnel with the knowledge to conduct a thorough risk assessment and implement robust safety protocols. The core principle of this guide is to treat 2-(4-Chlorophenyl)thiophene with a high degree of caution, adhering to the principles of "As Low As Reasonably Achievable" (ALARA) for all potential exposures.

Introduction: Understanding the Compound and Inherent Risks

2-(4-Chlorophenyl)thiophene is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its thiophene core and substituted chlorophenyl group contribute to its utility in synthesizing novel compounds with potential therapeutic applications.[1][2] However, the very features that make it chemically interesting also necessitate a careful and informed approach to its handling.

The toxicological properties of 2-(4-Chlorophenyl)thiophene have not been fully investigated.[3] This data gap is a critical consideration. Therefore, this guide is built upon a precautionary principle, extrapolating potential hazards from structurally related and well-characterized compounds, namely thiophene and its derivatives. Thiophene itself is known to be a flammable liquid and can cause skin, eye, and respiratory irritation.[4] High exposures can lead to more severe effects, including nausea, headache, and potential liver damage.[4] The presence of a chlorinated phenyl group may also influence the compound's toxicological profile.

This document serves as a foundational resource. It is imperative that it be used in conjunction with institution-specific safety protocols and a comprehensive, experiment-specific risk assessment.

Hazard Identification and Classification

Given the limited specific data for 2-(4-Chlorophenyl)thiophene, a conservative hazard profile must be assumed based on analogous compounds. The primary hazards are categorized below.

2.1. Health Hazards

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3] Thiophene and its derivatives can cause irritation to the skin, eyes, and respiratory system.[4][5]

-

Eye Irritation: Expected to cause serious eye irritation. Direct contact may lead to redness, pain, and potential damage.[3][5]

-

Skin Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[3][5] The material may be absorbed through the skin, contributing to systemic exposure.[4]

-

Respiratory Irritation: Inhalation of dust, vapor, or mist can irritate the respiratory tract, leading to coughing and shortness of breath.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6] High concentrations of related compounds can cause central nervous system effects like headache and dizziness.[5]

-

Chronic Health Effects: The chronic effects are not known. For the parent compound, thiophene, prolonged exposure may pose a risk of damage to the liver, kidneys, and nervous system.[7] It is not currently listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]

2.2. Physicochemical Hazards

-

Flammability: While specific data is unavailable, related thiophene compounds are flammable liquids and pose a fire hazard when exposed to heat or ignition sources.[4][8]

-

Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

-

Hazardous Decomposition Products: Upon combustion, may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[3][6]

Table 1: Summary of Potential Hazards

| Hazard Category | Description | Primary Routes of Exposure |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3] | Ingestion, Inhalation, Dermal |

| Irritation | Causes serious eye irritation, skin irritation, and respiratory tract irritation.[3][4] | Ocular, Dermal, Inhalation |

| Flammability | Assumed to be a flammable substance based on related compounds.[4][8] | Heat, Sparks, Open Flames |

| Reactivity | Reacts with strong oxidizing agents, acids, and bases.[9] | N/A |

| Chronic Toxicity | Long-term effects are not fully known; potential for target organ damage.[3][7] | Inhalation, Dermal |

Comprehensive Risk Assessment Workflow

A systematic risk assessment is mandatory before any work with 2-(4-Chlorophenyl)thiophene begins. This process is not a one-time event but should be reviewed for any significant changes in experimental protocol. The causality behind this workflow is to proactively identify, evaluate, and mitigate risks, ensuring a multi-layered safety approach.

Caption: Risk Assessment Workflow for 2-(4-Chlorophenyl)thiophene.

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. This means prioritizing engineering and administrative controls, with PPE serving as the final, essential barrier.

4.1. Engineering Controls

The primary engineering control is to handle 2-(4-Chlorophenyl)thiophene within a certified chemical fume hood.[9] The fume hood provides critical protection against inhalation of vapors or dust. The ventilation system should be designed to keep airborne concentrations as low as possible.[3] An eyewash station and a safety shower must be readily accessible and located close to the workstation.[9]

4.2. Administrative Controls

-

Designated Areas: Clearly demarcate areas where 2-(4-Chlorophenyl)thiophene is stored and handled.

-

Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is used.[9] Wash hands thoroughly after handling and before leaving the laboratory.[8]

4.3. Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the potential for contact.

-

Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Given the chlorinated aromatic nature, nitrile gloves of sufficient thickness (e.g., 8 mil) are a reasonable starting point, but glove compatibility should be verified with the manufacturer's data for chlorinated solvents and aromatic compounds. Always inspect gloves before use and change them immediately if contaminated or damaged.

-

Lab Coat: A chemically resistant lab coat must be worn and kept buttoned. Do not wear lab coats outside of the laboratory area.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] The type of respirator (e.g., air-purifying respirator with organic vapor cartridges) should be selected based on a formal respiratory protection program.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is fundamental to ensuring safety.

5.1. Handling and Use Protocol

-

Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and materials, including waste containers.

-

Weighing: If the compound is a solid, conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

-

Transfers: Perform all transfers of the material within the fume hood. Use appropriate tools (spatulas, pipettes) to avoid generating dust or splashes.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Tightly close the container and return it to its designated storage location.[3]

5.2. Storage

-

Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][8]

-

Keep the container tightly closed to prevent the release of vapors.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

5.3. Spill Management

In the event of a spill, follow these procedures immediately:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Control Ignition Sources: Remove all sources of ignition from the area.[4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3][7] Do not use combustible materials like paper towels as the primary absorbent.

-

Collection: Carefully collect the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste disposal.[3][9]

-